molecular formula C8H13NO5 B14511034 ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate

ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate

Cat. No.: B14511034
M. Wt: 203.19 g/mol
InChI Key: HZSUSJKJPKCXEG-VOTSOKGWSA-N
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Description

Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound has a unique structure that includes an ethoxy group, a hydroxy group, and a nitroso group, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with ethoxyethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products

Scientific Research Applications

Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function. The hydroxy and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.

Properties

Molecular Formula

C8H13NO5

Molecular Weight

203.19 g/mol

IUPAC Name

ethyl (E)-4-ethoxy-3-hydroxy-2-nitrosobut-2-enoate

InChI

InChI=1S/C8H13NO5/c1-3-13-5-6(10)7(9-12)8(11)14-4-2/h10H,3-5H2,1-2H3/b7-6+

InChI Key

HZSUSJKJPKCXEG-VOTSOKGWSA-N

Isomeric SMILES

CCOC/C(=C(/C(=O)OCC)\N=O)/O

Canonical SMILES

CCOCC(=C(C(=O)OCC)N=O)O

Origin of Product

United States

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